

An In-depth Technical Guide to (R)-(-)-Glycidyl Nosylate

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Compound of Interest

Compound Name: (R)-(-)-Glycidyl nosylate

Cat. No.: B138819

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(R)-(-)-Glycidyl nosylate, with the CAS number 115314-17-5, is a chiral epoxide reagent widely utilized in organic and medicinal chemistry.^[1] Its importance lies in the presence of two key reactive sites: a strained epoxide ring and a good leaving group (nosylate), making it a versatile building block for the synthesis of complex chiral molecules.^{[2][3]} This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

(R)-(-)-Glycidyl nosylate is an off-white to light yellow crystalline solid at room temperature.^[3] ^{[4][5]} It is sensitive to moisture and should be stored in an inert atmosphere, typically refrigerated between 2-8°C.^{[4][6][7]}

Table 1: Physicochemical Properties of (R)-(-)-Glycidyl nosylate

| Property | Value | Citations |
|-------------------------------|--|---|
| Molecular Formula | <chem>C9H9NO6S</chem> | [1] [2] [4] |
| Molar Mass | 259.24 g/mol | [1] [2] [4] |
| Melting Point | 59-63 °C | [4] |
| Boiling Point | 432.2 ± 20.0 °C (Predicted) | [4] |
| Density | 1.5881 g/cm ³ (Rough Estimate) | [4] |
| Specific Optical Rotation (α) | -21.5° (c=2, CHCl ₃) | [4] [5] |
| Appearance | White to light yellow crystalline powder or needles | [4] [5] |
| Solubility | Soluble in chloroform, methylene chloride, and tetrahydrofuran. Slightly soluble in DMSO. Insoluble in hexane. | [4] [7] |

Table 2: Chemical Identifiers

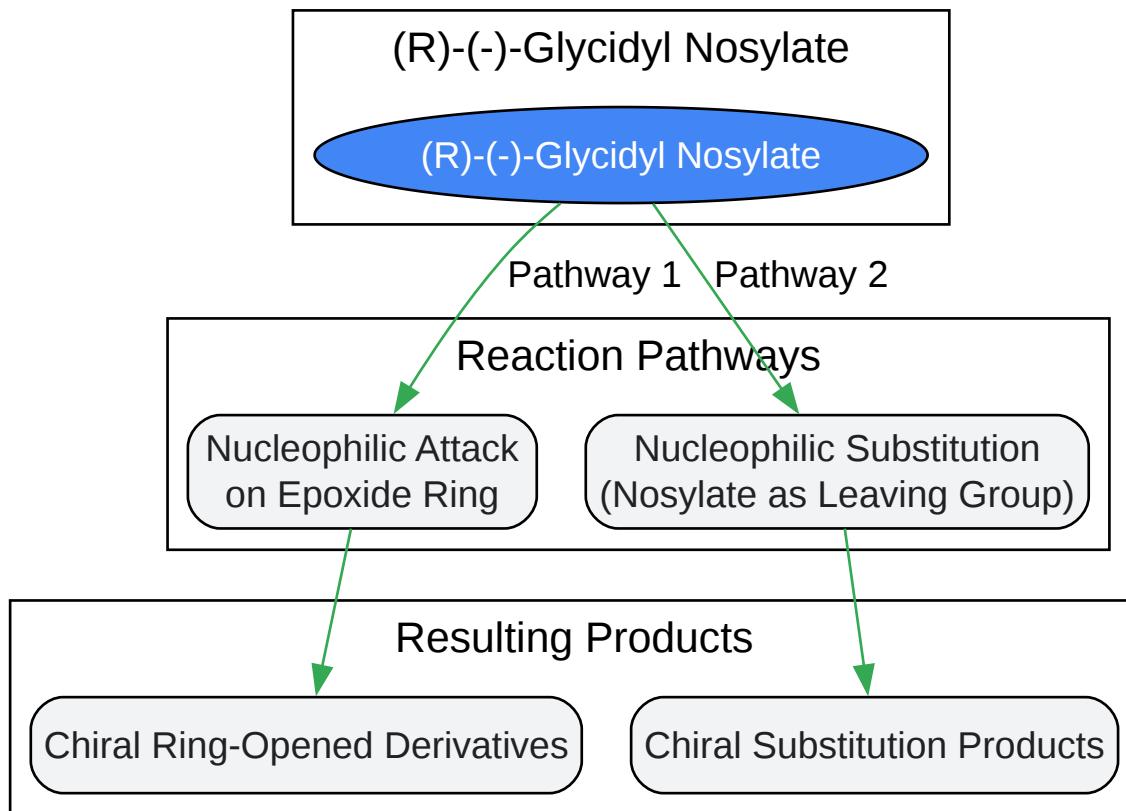
| Identifier | Value | Citations |
|-----------------|---|---|
| CAS Number | 115314-17-5 | [2] [4] [8] |
| IUPAC Name | [(2R)-oxiran-2-yl]methyl 3-nitrobenzene-1-sulfonate | [5] |
| Alternate Names | (2R)-(-)-Glycidyl 3-nitrobenzenesulfonate, (R)-Glycidol 3-nitrobenzenesulfonate | [2] [9] |
| InChI Key | AIHIHVZYAAMDPM-MRVPVSSYSA-N | [5] |
| SMILES | [O-]--INVALID-LINK-- C1=CC=CC(=C1)S(=O)(=O)OC[C@H]1CO1 | [5] |

Reactivity and Applications

The synthetic utility of **(R)-(-)-glycidyl nosylate** stems from its dual reactivity. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening products.[\[3\]](#) Simultaneously, the nosylate group is an excellent leaving group, allowing for nucleophilic substitution reactions.[\[3\]](#) This makes it a valuable chiral precursor in the synthesis of pharmaceuticals.[\[2\]](#)

Notably, its enantiomer, **(S)-(+)-Glycidyl nosylate**, is a key intermediate in the synthesis of Landiolol, a highly selective $\beta 1$ receptor blocker used for treating tachyarrhythmias.[\[3\]](#)[\[10\]](#) By extension, the (R)-enantiomer serves as a crucial building block for accessing the opposite stereochemistry in drug candidates and other complex chiral molecules.

Reactivity of (R)-(-)-Glycidyl Nosylate



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Caption: Key reactive pathways of **(R)-(-)-Glycidyl Nosylate**.

Safety and Handling

(R)-(-)-Glycidyl nosylate is classified as an irritant, causing skin, eye, and respiratory system irritation.^[4] It is also suspected of causing genetic defects. Therefore, appropriate personal protective equipment, including gloves and eye/face protection, should be worn during handling.^[6] Work should be conducted in a well-ventilated area.^[6] The compound is stable under normal conditions but is moisture-sensitive.^[6] It should be stored in a dry, refrigerated environment (2-8°C) under an inert atmosphere.^[4]

Experimental Protocol: Synthesis

The following is a representative procedure for the synthesis of glycidyl nosylate, adapted from protocols for its enantiomer.^{[8][10]} This synthesis involves the reaction of (R)-(+)-glycidol with

3-nitrobenzenesulfonyl chloride in the presence of a base.

Materials and Reagents:

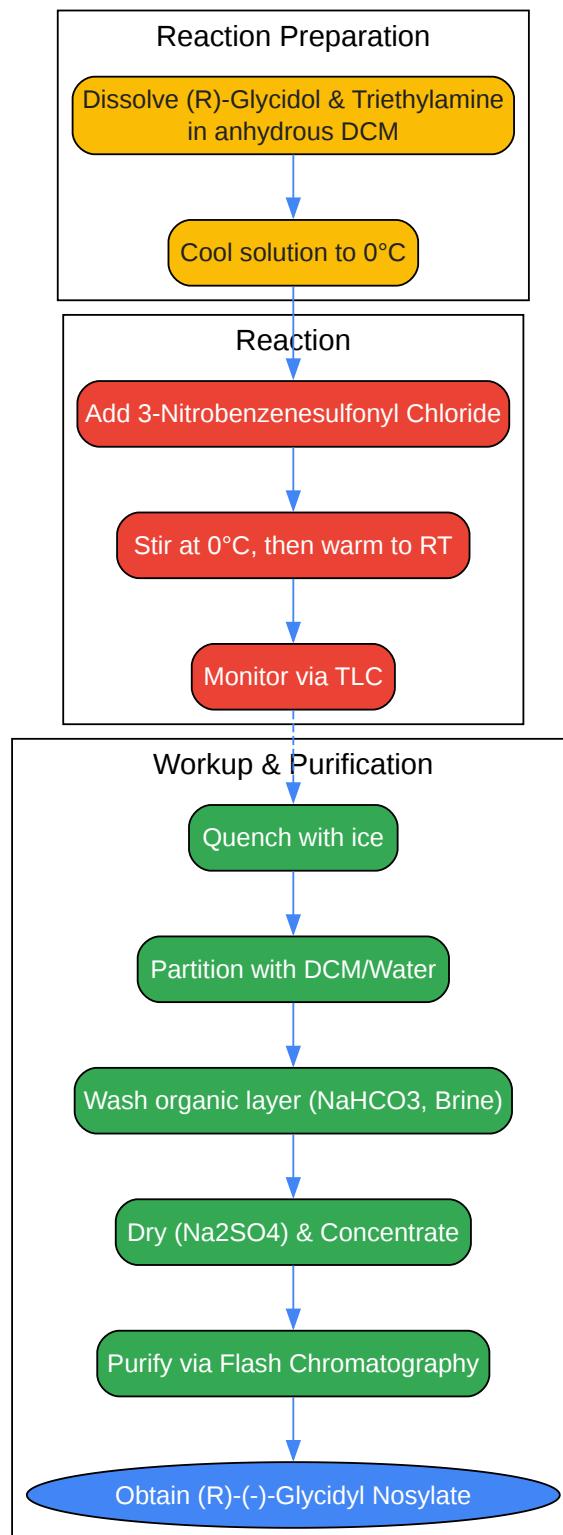
- (R)-(+)-Glycidol
- 3-Nitrobenzenesulfonyl chloride
- Triethylamine (TEA)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3)
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ice

Procedure:

- Reaction Setup: A solution of (R)-(+)-glycidol (1.0 eq) and triethylamine (e.g., 3.3 eq) in anhydrous dichloromethane is prepared in a flask and cooled to 0°C in an ice bath.[8]
- Addition of Nosyl Chloride: 3-Nitrobenzenesulfonyl chloride (e.g., 1.1 eq) is added portion-wise to the cooled solution.[8]
- Reaction: The resulting mixture is stirred at 0°C for approximately 1 hour, followed by slow warming to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).[8]
- Quenching: Upon completion, the reaction is quenched by the addition of crushed ice.[8]
- Workup: The mixture is transferred to a separatory funnel and partitioned with dichloromethane and water.[8] The organic layer is washed sequentially with saturated aqueous NaHCO_3 and brine.[8]

- Drying and Concentration: The separated organic layer is dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure.[8]
- Purification: The crude residue is purified by flash column chromatography to yield **(R)-(-)-Glycidyl nosylate** as a solid.[8]

Synthesis Workflow for (R)-(-)-Glycidyl Nosylate

[Click to download full resolution via product page](#)**Caption: General workflow for the synthesis of (R)-(-)-Glycidyl Nosylate.**

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